21-Desacetyl Difluprednate-d3
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Overview
Description
21-Desacetyl Difluprednate-d3 is a deuterium-labeled derivative of 21-Desacetyl Difluprednate. This compound is primarily used in scientific research due to its unique properties and high purity. It is a valuable tool in various fields, including chemistry, biology, and medicine, for studying the behavior and effects of corticosteroids.
Preparation Methods
The synthesis of 21-Desacetyl Difluprednate-d3 involves several steps, starting from the parent compound, Difluprednate. The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. The synthetic route typically involves:
Hydrogen-Deuterium Exchange: This step involves the replacement of hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet the demand for research and development purposes.
Chemical Reactions Analysis
21-Desacetyl Difluprednate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
21-Desacetyl Difluprednate-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of corticosteroids.
Biology: Employed in biological assays to understand the effects of corticosteroids on cellular processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of corticosteroids in the body.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 21-Desacetyl Difluprednate-d3 is similar to that of its parent compound, Difluprednate. It acts by inducing the production of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins modulate the activity of prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting these pathways, this compound exerts anti-inflammatory effects .
Comparison with Similar Compounds
21-Desacetyl Difluprednate-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Difluprednate: The parent compound, used primarily in ocular treatments.
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used in various inflammatory conditions.
These compounds share similar mechanisms of action but differ in their specific applications and potency.
Properties
Molecular Formula |
C25H32F2O6 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 4,4,4-trideuteriobutanoate |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3 |
InChI Key |
BQEJAAIPKDQEPV-KXIXJPMXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Origin of Product |
United States |
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